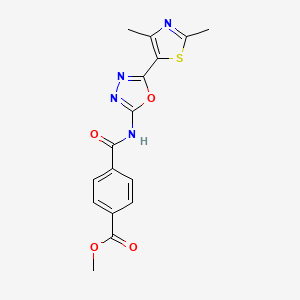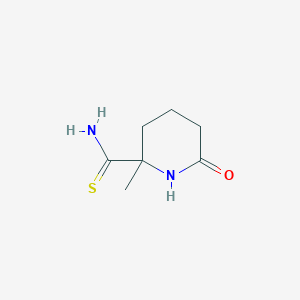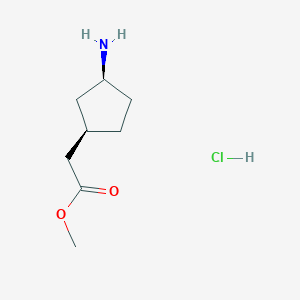
2-(4-Ethylpiperazin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylpiperazin-1-yl)propan-1-amine is a chemical compound with the empirical formula C9H21N3 . It has a molecular weight of 171.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(4-Ethylpiperazin-1-yl)propan-1-amine is represented by the empirical formula C9H21N3 . The compound has a molecular weight of 171.28 .Scientific Research Applications
Antibacterial and Antifungal Activities
The study focused on the synthesis of novel Mannich bases from N'-(2-HYDROXY PHENYL)-N'-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE. The newly synthesized compounds were tested for their antibacterial activities against Gram-positive and Gram-negative bacteria, as well as antimicrobial and antifungal activities. The results highlighted the potential of these compounds in combating various bacterial and fungal strains (Angamuthu et al., 2021).
Application in Antitubercular Studies
A series of compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study concluded that some of the synthesized compounds exhibited potent antitubercular activity, indicating their potential as lead compounds for further development in tuberculosis treatment (Vavaiya et al., 2022).
Use in Derivatization for Ultrasensitive Detection
(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid was used as a chiral derivatization reagent for the efficient enantioseparation and ultrasensitive mass spectrometric detection of chiral amines. This application underlines the role of derivatization agents in enhancing the sensitivity and selectivity of analytical methods for compound detection (Youxi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-11-4-6-12(7-5-11)9(2)8-10/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWUFRQQNSYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one](/img/structure/B2649495.png)

![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2649500.png)

![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2649502.png)
![1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea](/img/structure/B2649505.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylthio)butanamide](/img/structure/B2649508.png)



![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2649512.png)